molecular formula C13H10N2O2 B7802366 Benzoic acid, 4-(phenylazo)- CAS No. 37790-20-8

Benzoic acid, 4-(phenylazo)-

Cat. No. B7802366
CAS RN: 37790-20-8
M. Wt: 226.23 g/mol
InChI Key: CSPTZWQFHBVOLO-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-(phenylazo)-”, also known as PABA, is an azobenzene derivative . It is a photo-isomerisable molecule , meaning it can change its structure in response to light. The molecular formula of this compound is C13H10N2O2 .


Synthesis Analysis

PABA can be synthesized by reacting p-aminobenzoic acid with nitrosobenzene . This reaction likely involves the formation of a diazonium salt from the p-aminobenzoic acid, which then reacts with nitrosobenzene to form the azo compound .


Molecular Structure Analysis

The molecular structure of PABA consists of two phenyl rings connected by an azo group (-N=N-) and a carboxylic acid group (-COOH) attached to one of the phenyl rings . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

PABA is an orange-yellow to red crystal or powder . It is almost insoluble in non-polar solvents, but soluble in polar organic solvents (such as alcohols and ketones) and alkaline aqueous solutions . Its melting point is 247-250 °C .

Scientific Research Applications

Photomodulation in Material Science

Research has shown that the dynamics of 4-(phenylazo)benzoic acid, when coupled to films like Al2O3 and TiO2, exhibit altered photochemistry, reflecting the competition between electron transfer and intramolecular relaxation. This has implications for the design of optical switches and photomodulation technologies (Dworak, Matylitsky & Wachtveitl, 2009).

Spectral Characteristics and Solvent Effects

The absorption and fluorescence spectra of 4-(Phenylazo)benzoic acid have been studied in various solvents, revealing red shifts in emission maxima compared to other similar compounds. This research is vital for understanding the behavior of this compound in different environments, which is crucial for its application in various fields, including material science and chemistry (Roselet & Kumari, 2015).

Hydrogen Bonding in Molecular Complexes

Investigations into the hydrogen-bonded molecular complexes of 4-(phenylazo)benzoic acid have revealed significant insights into the formation and structural properties of these complexes. These findings are important for the development of materials with specific molecular configurations and properties (Author Unknown, 2022).

Luminescent Polymethacrylate Composite Nanofibers

Studies on the incorporation of a benzoic acid rare earth complex into polymethacrylate composite nanofibers have provided valuable insights into the morphologies and luminescence properties of these materials. This research is crucial for the development of new materials with advanced luminescent properties for various applications (Zhao et al., 2015).

Molecular Orientation in Liquid Crystalline Benzoic Acids

Research on liquid-crystalline benzoic acid derivatives has revealed the impact of molecular orientation on the stability of hydrogen-bonded benzoic acid dimers. These findings are significant for understanding and designing liquid crystalline materials with desired properties (Kato et al., 1993).

Safety and Hazards

PABA is classified as a skin irritant, eye irritant, and may cause respiratory irritation . In case of contact, avoid inhalation, ingestion, or contact with eyes and skin. If ingested or inhaled, seek medical attention immediately .

properties

IUPAC Name

4-phenyldiazenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPTZWQFHBVOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061784
Record name Benzoic acid, 4-(phenylazo)-
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Molecular Weight

226.23 g/mol
Source PubChem
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Product Name

Benzoic acid, 4-(phenylazo)-

CAS RN

1562-93-2, 37790-20-8
Record name 4-(2-Phenyldiazenyl)benzoic acid
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Record name 4-Phenylazobenzoic acid
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Record name Benzoic acid, 4-(phenylazo)-, (E)-
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Record name Benzoic acid, 4-(2-phenyldiazenyl)-
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Record name Benzoic acid, 4-(phenylazo)-
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Record name 4-Phenylazobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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